Nitrendipine Propyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

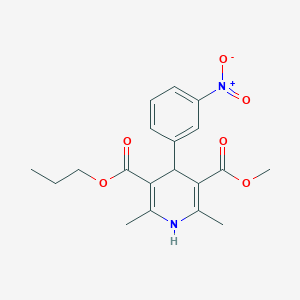

Nitrendipine Propyl Ester is a chemical compound derived from nitrendipine, a dihydropyridine calcium channel blockerThis compound is characterized by its molecular formula C19H22N2O6 and a molecular weight of 374.39 g/mol .

作用機序

Target of Action

Nitrendipine Propyl Ester primarily targets calcium channels in the body . These channels are crucial for the regulation of calcium influx into cells, which plays a significant role in various cellular functions, including muscle contraction and neurotransmission .

Mode of Action

This compound is a calcium channel blocker with marked vasodilator action . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels . By blocking calcium channels, the compound reduces the intracellular calcium concentration, which in turn inhibits the contractile processes of the myocardial smooth muscle cells . This leads to the dilation of coronary and systemic arteries .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed by the gut and metabolized by the liver before it enters the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . The systemic clearance of this compound in patients with renal impairment is similar to that observed in healthy volunteers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antihypertensive activity can be enhanced by properly lengthening its alkyl chain in the 3- or 5-position . , suggesting that its action, efficacy, and stability are relatively independent of these physiological conditions.

準備方法

Synthetic Routes and Reaction Conditions

Nitrendipine Propyl Ester can be synthesized through a series of chemical reactions involving nitrendipine as the starting material. One common method involves the esterification of nitrendipine with propyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as supercritical solution impregnation or tandem precipitation-homogenization processes. These methods enhance the efficiency and yield of the compound while maintaining its purity and stability .

化学反応の分析

Types of Reactions

Nitrendipine Propyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Nitrendipine Propyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and other organic reactions.

Biology: The compound is investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Research focuses on its potential as an antihypertensive agent and its interactions with calcium channels.

Industry: It is used in the development of drug delivery systems and other pharmaceutical formulations.

類似化合物との比較

Similar Compounds

Nitrendipine: The parent compound, also a dihydropyridine calcium channel blocker.

Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Felodipine: A long-acting dihydropyridine calcium antagonist used in the treatment of hypertension.

Uniqueness

Nitrendipine Propyl Ester is unique due to its specific ester functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

Nitrendipine Propyl Ester (NPE) is primarily recognized as an impurity of the dihydropyridine calcium channel blocker, nitrendipine. This compound has garnered attention for its biological activity, particularly in the context of cardiovascular research and its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and relevant case studies.

Calcium Channel Blockade

this compound functions primarily as a calcium channel blocker , similar to its parent compound, nitrendipine. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This blockade leads to vasodilation , reducing peripheral vascular resistance and ultimately lowering blood pressure.

Biochemical Pathways

The primary biochemical pathway influenced by NPE involves the regulation of intracellular calcium levels. By preventing calcium entry into cells, NPE promotes relaxation of vascular smooth muscle, which is crucial for its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, NPE is absorbed through the gastrointestinal tract.

- Distribution : The propyl ester modification enhances its lipophilicity, potentially improving cellular uptake and targeting specific tissues.

- Metabolism : NPE is metabolized in the liver, similar to nitrendipine.

- Excretion : The compound is eliminated primarily through renal pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Calcium Channel Blockade | Inhibition of L-type calcium channels |

| Vasodilatory Effect | Reduction in peripheral vascular resistance |

| Antihypertensive Activity | Significant reduction in blood pressure |

| Cellular Uptake | Enhanced due to increased lipophilicity |

Case Studies

-

Antihypertensive Efficacy in Animal Models

A study evaluated the antihypertensive effects of nitrendipine and its ester derivatives in hypertensive rat models. Doses ranging from 0.3 to 31.5 mg/kg were administered, resulting in a significant reduction in blood pressure without developing tolerance over five weeks . While specific data on NPE was not isolated, the findings suggest that similar mechanisms may apply. -

Stability and Formulation Studies

Research focused on the stability of nitrendipine formulations indicated that modifications like those seen in NPE could enhance stability under various conditions. For instance, formulations stored in amber PET containers showed less than 5% degradation after 12 hours under light exposure . These findings are crucial for developing effective therapeutic formulations. -

Comparative Analysis with Other Dihydropyridines

Comparative studies indicate that this compound exhibits similar biological activities to other dihydropyridine derivatives but may offer enhanced pharmacokinetic properties due to its structural modifications. The IC50 value for calcium channel blockade was reported at approximately 95 nM, indicating potent activity.

特性

IUPAC Name |

3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLPJZGKAQRVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。